Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a synthetic organic compound featuring three key structural motifs:
- A benzo[d][1,3]dioxole moiety, known for its electron-rich aromatic system and metabolic stability.
- An azetidine ring (4-membered nitrogen heterocycle), contributing conformational rigidity.
- A piperazine scaffold linked to an ethyl ester, enhancing solubility and enabling further derivatization.
Properties
IUPAC Name |
ethyl 4-[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-2-26-19(25)21-7-5-20(6-8-21)18(24)14-10-22(11-14)17(23)13-3-4-15-16(9-13)28-12-27-15/h3-4,9,14H,2,5-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERQPKKNTQTDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines. These compounds are known to target microtubules and their component protein, tubulin, which play a crucial role in cell division and are therefore a leading target for anticancer agents.
Mode of Action
This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes mitotic blockade and cell apoptosis.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell division, given its potential interaction with microtubules and tubulin. By disrupting microtubule assembly, the compound can interfere with the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division. This disruption can lead to cell cycle arrest and apoptosis.
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and induction of apoptosis in cancer cells, as observed with similar compounds. This can lead to a decrease in the proliferation of cancer cells and potentially to tumor shrinkage.
Biological Activity
Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate (CAS Number: 1396708-35-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O6, with a molecular weight of 396.4 g/mol. The compound features a piperazine ring, an azetidine moiety, and a benzodioxole carbonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O6 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1396708-35-2 |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies suggest that compounds containing benzodioxole moieties exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis in specific cancer types, although detailed mechanisms remain to be fully elucidated .
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in cancer pathways. For instance, it may modulate signaling pathways associated with tumor growth and metastasis. Preliminary data suggest that it interferes with the action of serine proteases that play a role in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzodioxole ring or the piperazine structure can enhance its potency and selectivity for specific targets. For example, substituents on the benzodioxole moiety can significantly influence the compound's interaction with cellular targets .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting moderate potency compared to standard chemotherapeutics .
- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor size in xenograft models of lung cancer. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structural and functional differences between the target compound and its analogues:
*Estimated based on structural similarity.
Key Observations
Core Scaffold Variations :
- The target compound’s azetidine ring distinguishes it from analogues with larger heterocycles (e.g., thiazole in , imidazo-pyridazine in ). Azetidine’s strain enhances reactivity and binding specificity compared to 5- or 6-membered rings.
- Ester Groups : Ethyl esters (target compound, ) offer better hydrolytic stability than tert-butyl esters (), which are bulkier and more lipophilic.
Bioactivity :
- The benzo[d][1,3]dioxole moiety is a common feature in enzyme inhibitors (e.g., targets proprotein convertases), suggesting the target compound may share similar applications.
- Piperazine derivatives with chlorophenyl groups () exhibit antimicrobial properties, whereas imidazo-pyridazine analogues () target kinase pathways.
Synthetic Complexity :
- Multi-step syntheses are typical, involving sequential couplings (e.g., aroylation of piperazine in ). The target compound likely requires specialized reagents like triphosgene or carbodiimides for amide bond formation .
Research Findings and Trends
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for benzodioxole (δ 6.8–7.2 ppm for aromatic protons), azetidine (δ 3.5–4.5 ppm for ring protons), and piperazine (δ 2.5–3.5 ppm for N-CH₂). Confirm carbonyl linkages via downfield shifts (δ 165–175 ppm).
- Mass Spectrometry (MS) : Use HRMS (ESI/TOF) to verify molecular ion ([M+H]⁺) and fragment patterns (e.g., cleavage at amide bonds).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).
- X-ray Crystallography : If crystalline, refine the structure using SHELXL for bond angles and torsional strain analysis .
Advanced: How to design experiments to evaluate its pharmacological activity?
Q. Methodological Answer :
- Target Identification : Screen against receptor libraries (e.g., GPCRs, kinases) using computational docking (Autodock Vina) to prioritize targets.
- In Vitro Assays :
- Enzyme Inhibition : Use FRET-based assays for proteases or kinases.
- Cell-Based Studies : Test cytotoxicity (MTT assay) and receptor antagonism (cAMP/Gq-coupled reporter systems).
- Selectivity Profiling : Compare activity against structurally related receptors (e.g., CCR5 vs. M1/M2 in ) to assess specificity.
- Data Validation : Include positive/negative controls and triplicate runs. Use ANOVA for statistical significance .
Advanced: How to resolve contradictions in biological activity data across studies?
Q. Methodological Answer :
- Source Analysis : Check assay conditions (e.g., pH, solvent DMSO% in ) and cell lines (e.g., HEK293 vs. CHO).
- Orthogonal Assays : Validate using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays).
- Meta-Analysis : Pool data from multiple studies (e.g., Bayesian modeling) to identify trends. Adjust for batch effects or confounding variables (e.g., metabolite interference).
- Structural Re-analysis : Re-examine stereochemistry (via X-ray or NOESY) to rule out enantiomer-related discrepancies .
Advanced: What computational strategies can predict its pharmacokinetic and toxicity profiles?
Q. Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., Desmond for lipid bilayer interactions).
- Toxicity Profiling :
- In Silico : Apply ProTox-II for hepatotoxicity and Ames mutagenicity predictions.
- In Vitro : Use hepatocyte assays (e.g., CYP induction in HepG2 cells).
- Docking Studies : Model binding to hERG channels (to assess cardiac risk) and plasma proteins (e.g., albumin) .
Advanced: How to optimize stability under varying experimental conditions?
Q. Methodological Answer :
- Degradation Studies :
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures.
- pH Stability : Incubate in buffers (pH 1–13) and monitor via HPLC for hydrolysis or ring-opening (azetidine instability at low pH).
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products.
- Storage Recommendations : Lyophilize for long-term storage at -20°C under inert gas (N₂). Avoid aqueous solutions unless stabilized with cyclodextrins .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Core Modifications :
- Benzodioxole : Replace with bioisosteres (e.g., benzofuran in ) to assess π-π stacking effects.
- Azetidine : Substitute with pyrrolidine or piperidine to evaluate ring size impact on conformational flexibility.
- Functional Group Variations :
- Ethyl Ester : Hydrolyze to carboxylic acid or replace with tert-butyl esters () to modulate solubility.
- Pharmacophore Mapping : Use MOE or Schrödinger to identify critical H-bond donors/acceptors. Validate with alanine scanning or mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
